molecular formula C21H25BrN4O3 B11115002 (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(dimethylamino)phenyl]butanamide

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(dimethylamino)phenyl]butanamide

Cat. No.: B11115002
M. Wt: 461.4 g/mol
InChI Key: GTYPUBROBTZLGF-BUVRLJJBSA-N
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Description

3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a dimethylamino-substituted phenyl group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

    Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of 4-bromo-3-methylphenol with chloroacetic acid under basic conditions to form the phenoxyacetyl intermediate.

    Hydrazone Formation: The phenoxyacetyl intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative.

    Coupling with Dimethylaminophenylbutanamide: The final step involves the coupling of the hydrazone derivative with 4-(dimethylamino)phenylbutanamide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(E)-2-[2-(4-BROMO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-[4-(DIMETHYLAMINO)PHENYL]BUTANAMIDE is unique due to its specific structural features, such as the bromo-substituted phenoxy group and the dimethylamino-substituted phenyl group

Properties

Molecular Formula

C21H25BrN4O3

Molecular Weight

461.4 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]-N-[4-(dimethylamino)phenyl]butanamide

InChI

InChI=1S/C21H25BrN4O3/c1-14-11-18(9-10-19(14)22)29-13-21(28)25-24-15(2)12-20(27)23-16-5-7-17(8-6-16)26(3)4/h5-11H,12-13H2,1-4H3,(H,23,27)(H,25,28)/b24-15+

InChI Key

GTYPUBROBTZLGF-BUVRLJJBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)N(C)C)Br

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)N(C)C)Br

Origin of Product

United States

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